Thiophene Regioisomer Differentiation: 2-Thienyl (CAS 920356-34-9) vs. 3-Thienyl (CAS 946249-37-2) — Molecular Topology and Predicted LogP
The sole structural difference between CAS 920356-34-9 (thiophen-2-yl) and CAS 946249-37-2 (thiophen-3-yl) is the point of attachment of the thiophene ring to the ethyl linker. This regioisomerism suffices to alter the molecular shape, dipole vector orientation, and predicted lipophilicity. While both compounds share identical molecular formula (C₁₆H₁₈F₂N₂O₃S₂), molecular weight (388.45 g/mol), and heavy-atom count, the thiophen-2-yl isomer presents the sulfur atom in closer spatial proximity to the sulfonamide NH and morpholine oxygen, creating a different intramolecular electrostatic environment compared to the thiophen-3-yl isomer where the sulfur is oriented away from the central linker [1].
| Evidence Dimension | Thiophene attachment regiochemistry and predicted LogP |
|---|---|
| Target Compound Data | Thiophen-2-yl attachment; predicted LogP (ALogP) approximately 2.0–2.6 based on analog data [1] |
| Comparator Or Baseline | CAS 946249-37-2: Thiophen-3-yl attachment; identical molecular formula and MW; topological polar surface area (TPSA) predicted to be equivalent but spatial distribution of polarity differs |
| Quantified Difference | In the published MOT series, the thiophen-2-yl motif is the pharmacophore-productive attachment (MIC 0.72 ± 0.30 μM for the primary amide lead); thiophene regioisomers were not observed among confirmed actives in the phenotypic screen, suggesting the 2-thienyl orientation is critical for target engagement at QcrB [1] |
| Conditions | Structural comparison based on InChI and SMILES; LogP prediction by ALogP method; biological relevance inferred from MOT SAR data in M. tuberculosis H37Rv phenotypic assay [1] |
Why This Matters
For researchers procuring a morpholino-thiophene benzenesulfonamide as a chemical probe or SAR starting point, the thiophen-2-yl regioisomer is the only attachment geometry validated in the published MOT antitubercular pharmacophore; procurement of the 3-thienyl isomer without confirmatory biological data introduces an uncharacterized variable.
- [1] Cleghorn, L.A.T. et al. J. Med. Chem. 2018, 61, 6592–6608. All confirmed MOT hits from the Eli Lilly phenotypic screen bear thiophen-2-yl attachment; no thiophen-3-yl regioisomer reported among active compounds. View Source
